molecular formula C11H17N3O4 B557163 Boc-D-His-OH CAS No. 50654-94-9

Boc-D-His-OH

Cat. No. B557163
CAS RN: 50654-94-9
M. Wt: 255.27 g/mol
InChI Key: AYMLQYFMYHISQO-MRVPVSSYSA-N
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Description

Boc-D-His-OH, also known as N-Boc-D-histidine or (tert-Butoxycarbonyl)-D-histidine, is a derivative of the amino acid histidine . It is a protected histidine derivative used in the critical coupling step in Boc Solid Phase Peptide Synthesis (SPPS) . After coupling, the two Boc-groups are cleaved simultaneously by trifluoroacetic acid (TFA) .


Synthesis Analysis

The synthesis of Boc-D-His-OH involves the use of Boc Solid Phase Peptide Synthesis (SPPS). In this process, the Boc-groups are cleaved simultaneously by trifluoroacetic acid (TFA) after the coupling step . A study on the synthesis and characterization of a series of orthogonally protected l-Carnosine derivatives provides insights into the synthesis of similar compounds .


Molecular Structure Analysis

Boc-D-His-OH has a molecular formula of C11H17N3O4 . Its average mass is 255.270 Da and its monoisotopic mass is 255.121902 Da . The structure of Boc-D-His-OH includes an imidazole ring, which is characteristic of histidine derivatives .


Chemical Reactions Analysis

In the context of Boc SPPS, Boc-D-His-OH undergoes a critical coupling step. After this coupling, the two Boc-groups are cleaved simultaneously by TFA . This reaction is part of the broader process of peptide synthesis.


Physical And Chemical Properties Analysis

Boc-D-His-OH has a density of 1.3±0.1 g/cm3, a boiling point of 522.2±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . Its enthalpy of vaporization is 83.8±3.0 kJ/mol, and it has a flash point of 269.6±28.7 °C . The compound has a molar refractivity of 63.0±0.3 cm3, and it has 7 hydrogen bond acceptors and 3 hydrogen bond donors .

Scientific Research Applications

  • Catalysis and Chemical Reactions : Boc-D-His-OH is used in catalytic processes and chemical reactions. For example, in the study of CO hydrogenation pathways, the bond-order-conservation (BOC) method, related to Boc-D-His-OH chemistry, was crucial for understanding the energetics of CO hydrogenation on metal surfaces (Shustorovich & Bell, 1988).

  • Peptide Synthesis and Protection Strategies : Boc-D-His-OH plays a significant role in peptide synthesis, where it is used for amino acid protection. The study by Basel and Hassner (2001) discussed the efficient removal of excess Boc-D-His-OH during peptide synthesis using imidazole or trifluoroethanol (Basel & Hassner, 2001).

  • Structural Biology and NMR Studies : The compound has been used in structural biology to determine the conformation of peptides, as shown in a study using NMR for understanding the structure of Boc-protected peptides (Lorenzi et al., 1983).

  • Photocatalysis and Material Science : In materials science, Boc-D-His-OH-related compounds are explored for applications like photocatalysis. For instance, (BiO)2CO3 (BOC), closely related to Boc-D-His-OH in terms of chemistry, has been studied for its photocatalytic properties (Ni et al., 2016).

  • Biochemical and Biophysical Research : The compound has been utilized in biochemical studies, such as investigating the interactions with anti-apoptotic proteins for potential therapeutic applications (Şaş et al., 2020).

  • Molecular Imaging and Dyes : Boc-D-His-OH derivatives have been used in developing novel materials for fluorescence imaging, as illustrated in a study on a fluorescent diphenylmaleimide dye (Choul et al., 2002).

Safety And Hazards

When handling Boc-D-His-OH, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also important to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(2R)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-6-13-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMLQYFMYHISQO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-His-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YP Zhu, P Mampuys, S Sergeyev… - Advanced Synthesis …, 2017 - Wiley Online Library
N‐arylamino acid amides have been synthesized via a novel method based on N‐arylamine activation into isothioureas followed by reaction with amino acids under iron catalysis. The …
Number of citations: 18 onlinelibrary.wiley.com

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